molecular formula C18H16N2O3S B2711168 Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate CAS No. 476326-71-3

Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate

Cat. No.: B2711168
CAS No.: 476326-71-3
M. Wt: 340.4
InChI Key: PQKVOPAYRHWBRA-UHFFFAOYSA-N
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Description

Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate has a wide range of applications in scientific research:

Future Directions

The future directions for this compound could involve further structure optimization and in-depth studies as a possible inhibitor . Due to the fact that modern medicine constantly needs to develop new drugs, the synthesis of such compounds and the study of their biological properties are topical problems of organic chemistry .

Mechanism of Action

Target of Action

Methyl 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate is a complex compound that interacts with various biological targets. It is known that similar compounds have been studied for their potential in evolving better chemotherapeutic agents .

Mode of Action

The mode of action of Methyl 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate involves its interaction with its targets, leading to various biochemical changes. For instance, one study suggests that a similar compound, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, reacts with active methylene reagents, leading to the formation of respective 2-oxopyridine derivatives .

Biochemical Pathways

Methyl 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate likely affects multiple biochemical pathways. , compounds with similar structures have been found to influence a variety of biochemical pathways, leading to the formation of a variety of heterocyclic compounds.

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied, suggesting potential avenues for future research .

Result of Action

Similar compounds have been found to exhibit cytotoxic effects against cancer cell lines .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with methyl 4-isocyanobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate is unique due to its combination of a thiophene ring with a cyano group and a carbamoyl benzoate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-18(22)12-8-6-11(7-9-12)16(21)20-17-14(10-19)13-4-2-3-5-15(13)24-17/h6-9H,2-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKVOPAYRHWBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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